An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to 2,4,4-trimethylpentanal. Due to the limited availability of experimental data for this specific compound, this guide combines available computed data with established experimental methodologies and expected spectroscopic characteristics for branched aldehydes.
Chemical Identity and Physical Properties
2,4,4-Trimethylpentanal is a branched-chain aldehyde. Its structure is characterized by a pentanal backbone with three methyl groups located at positions 2 and 4. The presence of a quaternary carbon at position 4 creates significant steric hindrance around one end of the molecule.
Data Presentation: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | 2,4,4-trimethylpentanal | PubChem[1] |
| CAS Number | 17414-46-9 | PubChem[1] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Canonical SMILES | CC(CC(C)(C)C)C=O | PubChem[1] |
| InChI | InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | PubChem[1] |
| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Boiling Point | Not available | ChemSynthesis[2] |
| Melting Point | Not available | ChemSynthesis[2] |
| Density | Not available | ChemSynthesis[2] |
Chemical Structure
The structure of 2,4,4-trimethylpentanal is depicted below. The aldehyde functional group is located at one end of the five-carbon chain, while the bulky tert-butyl group is at the other.
Caption: 2D structure of 2,4,4-Trimethylpentanal.
Synthesis of 2,4,4-Trimethylpentanal
A specific, documented synthesis for 2,4,4-trimethylpentanal is not readily found in the literature. However, a plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol. Due to the steric hindrance, a mild oxidizing agent would be preferable to avoid over-oxidation to a carboxylic acid. Another potential route could be the hydroformylation of 3,3-dimethyl-1-butene, though this might lead to a mixture of isomers.
Proposed Synthetic Pathway: Oxidation of 2,4,4-trimethylpentan-1-ol
Caption: Oxidation of the primary alcohol to the aldehyde.
Experimental Protocols
Detailed experimental protocols for 2,4,4-trimethylpentanal are not available. The following are general procedures for the characterization of an aldehyde.
Determination of Physical Properties
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Boiling Point: The boiling point can be determined using a micro-boiling point apparatus. A small sample is placed in a capillary tube along with a smaller, inverted capillary. The setup is heated in a melting point apparatus or an oil bath. The boiling point is the temperature at which a rapid stream of bubbles emerges from the inner capillary and ceases just as the liquid re-enters the capillary upon cooling. Given the trend of decreasing boiling points with increased branching, the boiling point of 2,4,4-trimethylpentanal is expected to be lower than that of its straight-chain isomer, octanal (B89490) (boiling point ~171 °C).[3][4]
-
Melting Point: If the substance is a solid at room temperature, the melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.
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Density: The density can be measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample, and finally the mass of the pycnometer filled with a reference liquid of known density (e.g., water). The volume of the pycnometer can be calculated from the mass and density of the reference liquid, and subsequently, the density of the sample can be determined.
Qualitative Chemical Tests for Aldehydes
These tests can be used to confirm the presence of the aldehyde functional group.
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Tollens' Test (Silver Mirror Test):
-
Prepare Tollens' reagent by adding a drop of 10% sodium hydroxide (B78521) solution to 2 mL of 5% silver nitrate (B79036) solution. A precipitate of silver oxide will form.
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Add dilute (2%) ammonia (B1221849) solution dropwise with shaking until the precipitate just dissolves.
-
Add a few drops of the sample (2,4,4-trimethylpentanal) to the freshly prepared Tollens' reagent.
-
Warm the mixture in a water bath at about 60°C for a few minutes.[5]
-
A positive test is the formation of a silver mirror on the inside of the test tube, indicating the oxidation of the aldehyde.[6]
-
-
Fehling's Test:
-
Mix equal volumes of Fehling's solution A (copper(II) sulfate (B86663) in water) and Fehling's solution B (potassium sodium tartrate and sodium hydroxide in water) in a test tube.
-
Add a few drops of the sample to the blue Fehling's solution.
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Heat the mixture in a boiling water bath.
-
A positive test for an aliphatic aldehyde is the formation of a red-brown precipitate of copper(I) oxide.[6]
-
-
2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Test:
-
Add a few drops of the sample to 2 mL of a solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and a small amount of sulfuric acid.
-
A positive test for an aldehyde or ketone is the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative.[5][6]
-
Logical Workflow for Aldehyde Identification
Caption: A logical workflow for the qualitative identification of an aldehyde.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde.[7][8]
-
C-H Stretch of the Aldehyde: Two characteristic, weaker absorption bands are expected for the C-H stretch of the aldehyde proton (CHO). One appears around 2830-2800 cm⁻¹ and the other, more diagnostic peak, appears around 2720-2700 cm⁻¹. The latter often appears as a shoulder on the aliphatic C-H stretching bands.[7][8][9]
-
Aliphatic C-H Stretch: Strong absorption bands from the methyl and methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton (CHO): A highly deshielded proton, appearing as a triplet (due to coupling with the adjacent CH group) in the downfield region of δ 9-10 ppm.[8][10]
-
Protons on C2: A multiplet corresponding to the single proton on the carbon alpha to the carbonyl group.
-
Protons on C3: A multiplet for the two protons on the carbon beta to the carbonyl.
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Methyl Protons: Distinct signals for the methyl groups at positions 2 and 4. The nine protons of the tert-butyl group at C4 would likely appear as a sharp singlet, while the three protons of the methyl group at C2 would be a doublet.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A highly deshielded carbon atom, with a chemical shift expected in the range of δ 190-215 ppm.[9]
-
Aliphatic Carbons: Signals for the other carbon atoms in the molecule will appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS)
In electron ionization mass spectrometry, aldehydes typically show a molecular ion peak (M⁺), although it may be weak for aliphatic aldehydes.[11] Common fragmentation patterns for aldehydes include:
-
α-cleavage: Loss of the aldehydic hydrogen to give an [M-1]⁺ peak, or loss of the alkyl group to form an acylium ion.[12]
-
β-cleavage: Cleavage of the bond between the alpha and beta carbons.
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McLafferty Rearrangement: If a gamma-hydrogen is present on a sufficiently long alkyl chain, a characteristic rearrangement can occur, often leading to a prominent peak.[11] For 2,4,4-trimethylpentanal, a McLafferty rearrangement is possible.
This guide provides a foundational understanding of 2,4,4-trimethylpentanal for research and development purposes. While specific experimental data is limited, the provided information on its structure, expected properties, and general analytical procedures offers a strong basis for further investigation.
References
- 1. 2,4,4-Trimethylpentanal | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
